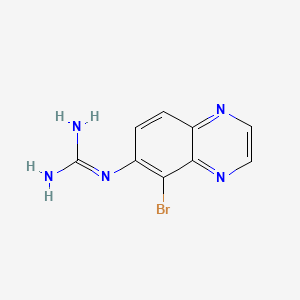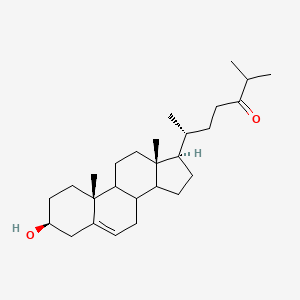
5,6-Déhydrogensénoside Rd
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dehydrogensenoside Rd is a natural product derived from the ginseng plant, specifically from the roots of Panax notoginseng. It belongs to the class of dammarane-type saponins, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-tumor activities .
Applications De Recherche Scientifique
5,6-Dehydrogensenoside Rd has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the structure-activity relationships of dammarane-type saponins.
Biology: The compound is investigated for its potential to modulate biological pathways, including those involved in inflammation and oxidative stress.
Medicine: Research focuses on its therapeutic potential, particularly in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: It is explored for its use in developing new pharmaceuticals and nutraceuticals.
Mécanisme D'action
Target of Action
5,6-Dehydrogensenoside Rd is a natural product derived from the ginseng plant It is known to exhibit anti-inflammatory, antioxidant, and anti-tumor activities .
Biochemical Pathways
Given its anti-inflammatory, antioxidant, and anti-tumor activities , it can be inferred that it likely interacts with pathways related to these biological processes.
Result of Action
5,6-Dehydrogensenoside Rd exhibits anti-inflammatory, antioxidant, and anti-tumor activities . This suggests that it may have molecular and cellular effects that mitigate inflammation, neutralize oxidative stress, and inhibit tumor growth.
Analyse Biochimique
Biochemical Properties
It is known to have anti-cancer biological activity . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It is known to have anti-inflammatory, antioxidant, and anti-tumor activity . The specific impact on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5,6-Dehydrogensenoside Rd is typically isolated from the dried roots of Panax notoginseng. The extraction process involves using methanol to obtain the glycosidic fraction, which is then subjected to various chromatographic techniques to purify the compound . The structure of 5,6-Dehydrogensenoside Rd is elucidated using spectroscopic methods such as nuclear magnetic resonance and mass spectrometry .
Industrial Production Methods: While the primary method of obtaining 5,6-Dehydrogensenoside Rd is through extraction from natural sources, there is ongoing research into developing more efficient synthetic routes for large-scale production. These methods aim to optimize yield and purity while minimizing environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 5,6-Dehydrogensenoside Rd undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its structure-activity relationships .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Various nucleophiles can be used to substitute specific atoms or groups within the molecule, often under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound .
Comparaison Avec Des Composés Similaires
5,6-Dehydrogensenoside Rd is unique among dammarane-type saponins due to its specific structural features and biological activities. Similar compounds include:
5,6-Dehydrogensenoside Rb1: Another dammarane-type saponin isolated from Panax notoginseng, known for its anti-inflammatory and anti-cancer properties.
Ginsenoside Rg3: A well-studied saponin with potent anti-cancer and neuroprotective effects.
Ginsenoside Rh2: Recognized for its immunomodulatory and anti-tumor activities.
These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials, highlighting the uniqueness of 5,6-Dehydrogensenoside Rd.
Propriétés
IUPAC Name |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,7,9,11,12,13,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H80O18/c1-22(2)10-9-14-48(8,66-42-39(60)36(57)33(54)26(20-50)62-42)23-11-16-47(7)31(23)24(52)18-29-45(5)15-13-30(44(3,4)28(45)12-17-46(29,47)6)64-43-40(37(58)34(55)27(21-51)63-43)65-41-38(59)35(56)32(53)25(19-49)61-41/h10,12,23-27,29-43,49-60H,9,11,13-21H2,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYHYIXFUOUIHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC=C4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H80O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
945.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(4-chlorophenyl)-4-[3-[4-[4-[[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methyl-N-methylsulfonyl-1-propan-2-ylpyrrole-3-carboxamide](/img/structure/B591238.png)
![(3S,13s,17r)-17-ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B591239.png)



![(13S,17r)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B591246.png)


![(10R,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthrene](/img/structure/B591249.png)
![(13S,17R)-13-Ethyl-17-ethynyl-3-oxo-2,3,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylacetate](/img/structure/B591250.png)
